1-(2-氟苄基)-3,5-二甲基-1H-吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

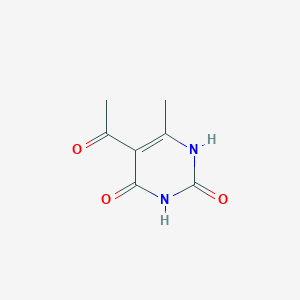

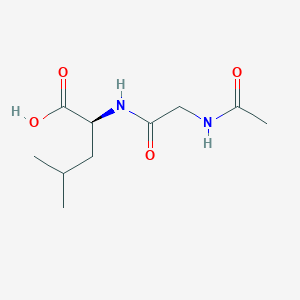

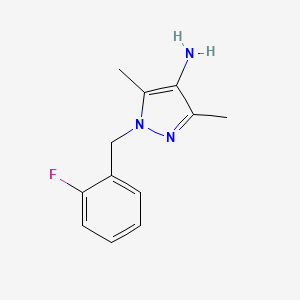

The compound "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antifungal, and antipsychotic properties. The presence of a fluorobenzyl group may influence the biological activity of the compound by affecting its binding to biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the construction of the pyrazole core followed by the introduction of various substituents to achieve the desired biological activity. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents involved the creation of a pyrazole core and subsequent functionalization with benzyl and cyclopropyl groups . Although the specific synthesis of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The structure elucidation process typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the structure of a cannabimimetic designer drug with a pyrazole skeleton was elucidated using NMR and MS, and the comparison of predicted and observed chemical shifts was essential for determining the structure . This approach could be applied to analyze the molecular structure of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine."

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which can be exploited to modify their structure and, consequently, their biological activity. The reactivity of the pyrazole ring allows for the introduction of different substituents, which can lead to the discovery of new compounds with potential therapeutic applications. For example, the condensation of different aldehydes with pyrazolone derivatives has been used to synthesize novel compounds with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are important for their practical application as therapeutic agents. These properties can be influenced by the substituents on the pyrazole ring. For instance, the thermal stability and phase transitions of a pyrazole derivative were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), and polymorphism screening was performed to determine the crystalline forms of the compound . Similar studies could be conducted to characterize the physical and chemical properties of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine."

科学研究应用

新型偶氮席夫碱的合成

Özkınalı 等人 (2018) 的研究涉及合成新的吡唑席夫碱,包括类似于 1-(2-氟苄基)-3,5-二甲基-1H-吡唑-4-胺的衍生物,用于光谱和理论研究。这些化合物使用各种光谱技术和基于密度泛函理论的理论计算进行了表征 (Özkınalı 等人,2018)。

合成中的微波辐照

Han 等人 (2009) 描述了在微波辐照下成功合成新的杂环化合物,包括吡唑并[3,4-b][1,6]萘啶衍生物。该方法突出了与 1-(2-氟苄基)-3,5-二甲基-1H-吡唑-4-胺相关的化合物的合成多功能性,为小规模快速合成提供了一条捷径和操作的简便性 (Han 等人,2009)。

抗菌候选药物的开发

Yang 等人 (2014) 开发了一种大规模制备新型恶唑烷酮抗菌候选药物的途径,其中涉及与 1-(2-氟苄基)-3,5-二甲基-1H-吡唑-4-胺在结构上相似的化合物。这展示了此类化合物在开发新型抗菌剂中的潜力 (Yang 等人,2014)。

高荧光强度化合物的区域选择性合成

Szlachcic 等人 (2017) 专注于由 2-氟苯甲醛和 1H-吡唑-5-胺区域选择性合成取代的 1H-吡唑并[3,4-b]喹啉,表明使用类似化合物在创建高荧光强度化合物中,用于有机发光二极管的潜在应用 (Szlachcic 等人,2017)。

吡唑并[3,4-d]嘧啶的含氟衍生物的合成

Eleev 等人 (2015) 合成了吡唑并[3,4-d]嘧啶的含氟衍生物,表明类似于 1-(2-氟苄基)-3,5-二甲基-1H-吡唑-4-胺的化合物在创建新型吡唑并[3,4-d]嘧啶结构中的用途 (Eleev 等人,2015)。

作用机制

Target of Action

Similar compounds have been known to interact with enzymes such asPhosphoenolpyruvate carboxykinase, cytosolic [GTP] . This enzyme plays a crucial role in the process of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.

Mode of Action

It’s known that compounds of similar structure can undergo reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Given its potential interaction with phosphoenolpyruvate carboxykinase, it may influence the gluconeogenesis pathway .

Pharmacokinetics

Similar compounds have been shown to have high oral bioavailability when taken with food . They are also characterized by a low clearance rate and a half-life of approximately 20-30 hours in healthy volunteers .

Result of Action

Similar compounds have demonstrated ic50 in the range of 487–2059 μM against HCT-116 cell line and 1470–9845 μM against MCF-7 cell line .

Action Environment

Similar compounds are known to be highly soluble in aqueous acidic medium but poorly soluble in pure water at neutral ph .

属性

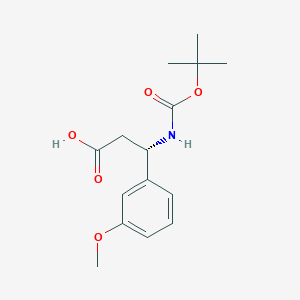

IUPAC Name |

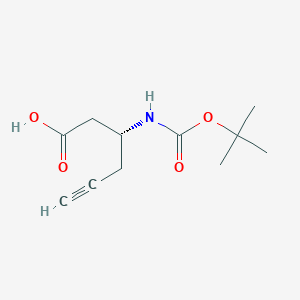

1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13/h3-6H,7,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORLBQHCNWXONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2F)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427098 |

Source

|

| Record name | 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

895929-68-7 |

Source

|

| Record name | 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。